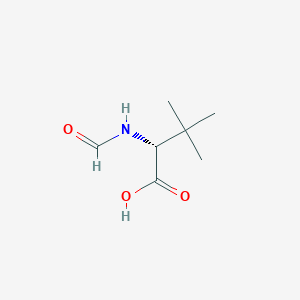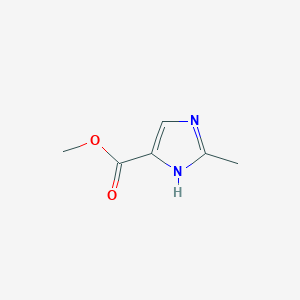
Pyridine-3,5-dicarboxaldehyde
Vue d'ensemble
Description
Pyridine-3,5-dicarboxaldehyde (PDA) is a heterocyclic compound that has gained significant interest in the field of chemical research due to its unique chemical properties. PDA is a versatile building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
Catalytic Applications
Pyridine-3,5-dicarboxaldehyde plays a role in various catalytic processes. A notable application is in the C-3/5 methylation of pyridines using temporary dearomatisation. This process involves the use of methanol and formaldehyde as key reagents, indicating pyridine-3,5-dicarboxaldehyde's significance in organic chemistry and drug discovery (Grozavu et al., 2020).
Structural and Physical Properties
Research on pyridine-3,5-dicarboxaldehyde also delves into its structural properties. Studies using neutron diffraction have provided insights into its molecular structure, including short, strong hydrogen bonds (Cowan et al., 2005).
Synthesis and Structural Studies
Synthetic methods involving pyridine-3,5-dicarboxaldehyde have been developed for various compounds. For instance, the synthesis of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids illustrates the use of pyridine-3,5-dicarboxaldehyde in creating complex organic compounds with varied structural and physicochemical properties (Tzimopoulos et al., 2010).
Photophysical Investigation
Pyridine-3,5-dicarboxaldehyde is significant in the development of fluorescent probes. Studies on imidazo[1,5-a]pyridine-based fluorophores demonstrate its potential in exploring cell membrane dynamics and biochemical pathways, indicating its applicability in biological and chemical sensing applications (Renno et al., 2022).
Environmental Applications
Additionally, pyridine-3,5-dicarboxaldehyde is involved in environmental science, particularly in the photocatalytic degradation of pyridine in water. This highlights its relevance in water purification and environmental remediation processes (Maillard-Dupuy et al., 1994).
Propriétés
IUPAC Name |
pyridine-3,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEQOLPGMMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479435 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6221-04-1 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Bromo-2,3-dihydro-benzo[h]chromen-4-one](/img/structure/B1611176.png)





